1'-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine
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Overview
Description
1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, such as room temperature, in the presence of a solvent like dimethylformamide (DMF) or tert-butanol .
Chemical Reactions Analysis
1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a similar structure, known for its broad-spectrum activity.
Trazodone: An antidepressant that contains a triazole ring, used to treat major depressive disorder.
The uniqueness of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C26H32N6O |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
[1-(3-ethylphenyl)-5-pyridin-3-yltriazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C26H32N6O/c1-2-20-8-6-10-23(18-20)32-25(21-9-7-13-27-19-21)24(28-29-32)26(33)31-16-11-22(12-17-31)30-14-4-3-5-15-30/h6-10,13,18-19,22H,2-5,11-12,14-17H2,1H3 |
InChI Key |
IQZMSNLKVOWMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C5=CN=CC=C5 |
Origin of Product |
United States |
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